(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride
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Overview
Description
(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride is a compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride typically involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired thiadiazine derivative . The synthesized compounds are characterized using spectral and analytical data to confirm their structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazines. These products are often characterized using techniques like NMR, IR, and mass spectrometry.
Scientific Research Applications
(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share a similar sulfur and nitrogen-containing ring structure and exhibit comparable biological activities.
Triazolo-thiadiazines: These compounds have a fused triazole and thiadiazine ring structure and are studied for their pharmacological activities.
Uniqueness
(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride is unique due to its specific substitution pattern and the presence of the azanium chloride moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCMBEVJMSPOID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)[NH3+])C2=CC=CC=C2.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NN=C(S1)[NH3+])C2=CC=CC=C2.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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